molecular formula C9H8ClNOS B187114 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one CAS No. 22258-71-5

3-(2-Chloro-ethyl)-3H-benzothiazol-2-one

Cat. No. B187114
CAS RN: 22258-71-5
M. Wt: 213.68 g/mol
InChI Key: VZRAYMNDMPDPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-ethyl)-3H-benzothiazol-2-one, also known as CBT-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. CBT-1 belongs to the family of benzothiazolone derivatives and has been shown to exhibit a range of biological activities.

Mechanism Of Action

The exact mechanism of action of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is not fully understood. However, it has been suggested that 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one may act as a modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.

Biochemical And Physiological Effects

3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the growth of cancer cells in vitro and in vivo. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has also been shown to reduce inflammation in animal models of arthritis and to have anticonvulsant effects in animal models of epilepsy. In addition, 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages And Limitations For Lab Experiments

One of the advantages of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is its potential as a novel therapeutic agent for a range of conditions. However, there are also limitations to its use in lab experiments. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. In addition, the synthesis of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is complex, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one. One area of interest is the potential use of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one as a novel therapeutic agent for cancer. Further research is needed to fully understand the antitumor effects of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one and to develop more effective treatment strategies. Another area of interest is the potential use of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one as an anxiolytic and antidepressant agent. More research is needed to fully understand the mechanism of action of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one in these conditions and to develop more effective treatment strategies. Finally, more research is needed to fully understand the potential side effects and toxicities of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis method of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride in the presence of a base. The resulting intermediate is then cyclized with phosgene to produce 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one. The overall reaction scheme is shown below:

Scientific Research Applications

3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant activities. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has also been shown to have potential as a novel antidepressant and anxiolytic agent.

properties

CAS RN

22258-71-5

Product Name

3-(2-Chloro-ethyl)-3H-benzothiazol-2-one

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

3-(2-chloroethyl)-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H8ClNOS/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,5-6H2

InChI Key

VZRAYMNDMPDPBO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCCl

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCCl

Other CAS RN

22258-71-5

Origin of Product

United States

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